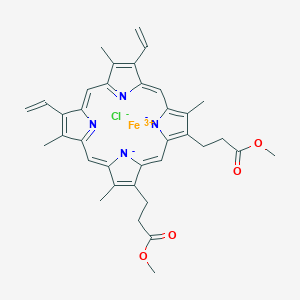
Dimethylhemin
Vue d'ensemble
Description
Dimethylhemin would likely be a derivative of hemin, which is an iron-containing compound . Hemin is known to interact with various proteins and enzymes, playing a crucial role in many biological processes .
Synthesis Analysis
While specific synthesis methods for Dimethylhemin are not available, similar compounds such as deuterated methylamine and dimethylamine have been synthesized using Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .Applications De Recherche Scientifique
Neuroprotection and Excitotoxicity : DMSO has been found to suppress ion currents and calcium influx induced by glutamate and its analogs in hippocampal neurons, potentially offering protection against excitotoxic death in these cells (Lu & Mattson, 2001).
Cytotoxicity and Cellular Effects : Low concentrations of DMSO can lead to significant changes in cellular processes, impacting macromolecules such as proteins and nucleic acids. This indicates the potential for DMSO to affect experimental outcomes in studies where it is used as a solvent (Tunçer et al., 2018).
Mitochondrial Integrity in Astrocytes : DMSO can damage mitochondrial integrity and membrane potential in cultured astrocytes, indicating its potential cytotoxic effects which need to be considered in neuroprotective or neurotoxicity studies (Yuan et al., 2014).
Cryoprotective Agents : DMSO's role as a cryoprotective agent has been explored. Polyampholytes, for instance, have been shown to have higher cryopreservation efficiency and lower cytotoxicity compared to DMSO (Matsumura & Hyon, 2009).
Mechanism of Action on Cell Membranes : DMSO interacts with phospholipid membranes in distinct ways depending on its concentration, affecting membrane fluidity, inducing transient water pores, and leading to lipid molecule desorption at higher concentrations (Gurtovenko & Anwar, 2007).
Impact on Human Cellular Processes and Epigenetics : DMSO induces drastic changes in human cellular processes and the epigenetic landscape, particularly in cardiac and hepatic microtissues, suggesting that its use, especially in cryopreservation and in vitro assays, should be reconsidered (Verheijen et al., 2019).
Propriétés
IUPAC Name |
iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRWFGAIQYAIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36ClFeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylhemin | |
CAS RN |
15741-03-4 | |
| Record name | Hemin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)